molecular formula C21H24N2O7 B1245155 3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one

3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one

Cat. No. B1245155
M. Wt: 416.4 g/mol
InChI Key: KASBSLTUMGOYEE-WAEFKPECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one is a natural product found in Streptomyces with data available.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

The compound falls under the category of α-carboline alkaloids, which have been a subject of significant research due to their diverse bioactivities. These natural products and their derivatives are recognized for their potential in medicinal chemistry, showing promising activities in various domains. Specifically, α-carboline alkaloids have been highlighted for their antitumor, antimicrobial, anti-Alzheimer’s, anti-atherosclerosis, and antioxidant properties. The review of these compounds provides insights into their structural activity relationships (SARs) and discusses the challenges and future directions in this field (Li et al., 2022).

Hepatic Protection and Pharmacokinetics

Indole derivatives, including indole-3-carbinol (I3C) and its derivatives, have shown extensive protective effects on chronic liver injuries. These compounds modulate various biological processes, including transcriptional factors, signaling pathways, oxidative stress, and DNA synthesis. Their role in modulating enzymes related to viral replication, lipogenesis, and metabolism of ethanol and hepatotoxic substances has been emphasized. The review outlines the pharmacokinetics of I3C and its derivatives and their multifaceted roles in protecting the liver from various forms of chronic diseases (Wang et al., 2016).

Bioactive Heterocyclic Compound

3-Hydroxycoumarin, closely related to the compound , is a significant family member of natural compounds with numerous chemical, photochemical, and biological properties. It has been utilized in various industries such as pharmaceutical, perfumery, and agrochemical. The review sheds light on the synthesis, reactivity, and biological applications of 3-hydroxycoumarin, highlighting its importance in genetics, pharmacology, and microbiology (Yoda, 2020).

Radical Scavenging and Cell Impairment

Chromones and their derivatives, including compounds structurally related to 3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one, have been known for their radical scavenging activity. These compounds are present in a normal human diet and are associated with physiological activities like anti-inflammatory, antidiabetic, antitumor, and anticancer. Their role in neutralizing active oxygen and cutting off free radicals processes, which delays or inhibits cell impairment leading to various diseases, has been well documented (Yadav et al., 2014).

properties

Product Name

3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one

Molecular Formula

C21H24N2O7

Molecular Weight

416.4 g/mol

IUPAC Name

3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one

InChI

InChI=1S/C21H24N2O7/c1-9-7-22-16(15-14(9)11-5-3-4-6-12(11)23-15)18(26)13(8-24)30-21-20(28)19(27)17(25)10(2)29-21/h3-7,10,13,17,19-21,23-25,27-28H,8H2,1-2H3/t10-,13?,17-,19+,20+,21-/m0/s1

InChI Key

KASBSLTUMGOYEE-WAEFKPECSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(CO)C(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(CO)C(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O

synonyms

oxopropaline A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one
Reactant of Route 2
3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one
Reactant of Route 3
3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one
Reactant of Route 4
3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one
Reactant of Route 5
3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one
Reactant of Route 6
3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one

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